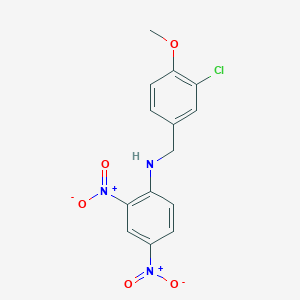
N-(3-chloro-4-methoxybenzyl)-2,4-dinitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methoxybenzyl)-2,4-dinitroaniline: is an organic compound characterized by the presence of a benzyl group substituted with chlorine and methoxy groups, attached to a dinitroaniline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxybenzyl)-2,4-dinitroaniline typically involves the following steps:
-
Nitration of Aniline: : The starting material, aniline, undergoes nitration to form 2,4-dinitroaniline. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration.
-
Formation of 3-chloro-4-methoxybenzyl chloride: : 3-chloro-4-methoxybenzyl alcohol is converted to its corresponding chloride using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) under reflux conditions.
-
N-Alkylation: : The final step involves the alkylation of 2,4-dinitroaniline with 3-chloro-4-methoxybenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in an appropriate solvent like dimethylformamide (DMF) or acetonitrile (CH₃CN).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure better control over reaction conditions and scalability.
Purification: The crude product is purified using recrystallization or chromatographic techniques to achieve the desired purity.
化学反応の分析
Types of Reactions
N-(3-chloro-4-methoxybenzyl)-2,4-dinitroaniline undergoes various chemical reactions, including:
-
Reduction: : The nitro groups can be reduced to amines using reducing agents like hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) or using chemical reductants like tin(II) chloride (SnCl₂) in hydrochloric acid.
-
Substitution: : The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
-
Oxidation: : The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with Pd/C, SnCl₂ in HCl.
Nucleophiles: Amines, thiols.
Oxidizing Agents: KMnO₄, CrO₃.
Major Products
Amines: From the reduction of nitro groups.
Substituted Derivatives: From nucleophilic substitution reactions.
Carbonyl Compounds: From the oxidation of the methoxy group.
科学的研究の応用
N-(3-chloro-4-methoxybenzyl)-2,4-dinitroaniline has several scientific research applications:
-
Chemistry: : It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
-
Biology: : The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
-
Medicine: : Research is ongoing to explore its potential as a pharmacophore in drug development.
-
Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(3-chloro-4-methoxybenzyl)-2,4-dinitroaniline involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and chloro substituents influence the compound’s lipophilicity and ability to cross cell membranes, affecting its overall activity.
類似化合物との比較
Similar Compounds
- N-(3-chloro-4-methoxybenzyl)-3-nitrobenzamide
- N-(3-chloro-4-methoxybenzyl)-4-nitroaniline
- N-(3-chloro-4-methoxybenzyl)-2,6-dinitroaniline
Uniqueness
N-(3-chloro-4-methoxybenzyl)-2,4-dinitroaniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both electron-withdrawing nitro groups and electron-donating methoxy group creates a unique electronic environment, influencing its reactivity and interactions with biological targets.
This compound’s specific combination of functional groups makes it a valuable tool in various research and industrial applications, distinguishing it from other similar compounds.
特性
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)methyl]-2,4-dinitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O5/c1-23-14-5-2-9(6-11(14)15)8-16-12-4-3-10(17(19)20)7-13(12)18(21)22/h2-7,16H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCMXOVZSVFCCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
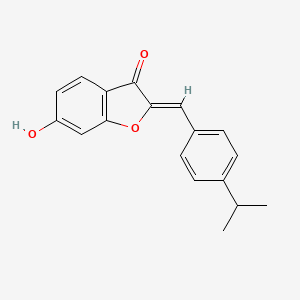

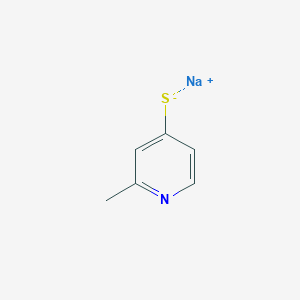
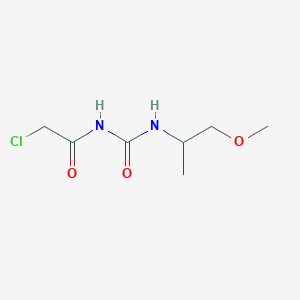
![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2618460.png)
![N-(3-fluorophenyl)-7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-amine](/img/structure/B2618461.png)
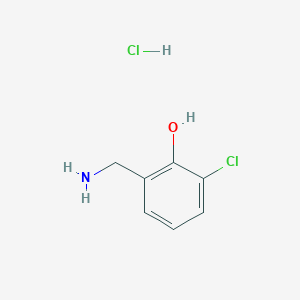
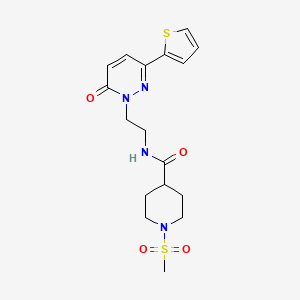

![methyl 3-[6-(4-carbamoylpiperidin-1-yl)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2618466.png)

![N'-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B2618469.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)isonicotinamide](/img/structure/B2618471.png)
![2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2618472.png)
